2,8-Diazaspiro(4.5)decane-1,3-dione, 8-((1,4-benzodioxan-2-yl)methyl)-2-(1H-hexahydroazepin-1-yl)-, hydrochloride
Description
The compound 2,8-Diazaspiro[4.5]decane-1,3-dione, 8-((1,4-benzodioxan-2-yl)methyl)-2-(1H-hexahydroazepin-1-yl)-, hydrochloride is a spirocyclic diketopiperazine derivative with a benzodioxan moiety and a hexahydroazepine substituent. Its structural complexity arises from the spiro[4.5]decane core, which integrates two nitrogen atoms and two ketone groups. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies.
Properties
CAS No. |
101607-41-4 |
|---|---|
Molecular Formula |
C23H32ClN3O4 |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-(azepan-1-yl)-8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O4.ClH/c27-21-15-23(22(28)26(21)25-11-5-1-2-6-12-25)9-13-24(14-10-23)16-18-17-29-19-7-3-4-8-20(19)30-18;/h3-4,7-8,18H,1-2,5-6,9-17H2;1H |
InChI Key |
WYAQPYBCAYDWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)N2C(=O)CC3(C2=O)CCN(CC3)CC4COC5=CC=CC=C5O4.Cl |
Origin of Product |
United States |
Biological Activity
2,8-Diazaspiro(4.5)decane-1,3-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N2O2·HCl
- Molecular Weight : 346.42 g/mol
- CAS Number : 64097-71-8
The compound features a spirocyclic structure that contributes to its unique chemical properties and potential interactions with biological targets.
The primary mechanism of action for 2,8-Diazaspiro(4.5)decane-1,3-dione involves the inhibition of Receptor-interacting Protein Kinase 1 (RIPK1) . This kinase plays a crucial role in necroptosis, a form of programmed cell death associated with inflammatory diseases.
Key Actions:
- Inhibition of RIPK1 : The compound binds to the kinase domain of RIPK1, inhibiting its activity and subsequently affecting the necroptosis pathway. This inhibition can prevent cell death and reduce inflammation, making it a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases.
Biochemical Pathways:
The inhibition of RIPK1 leads to:
- Suppression of Necroptosis : Prevents activation of necroptosis pathways in various cell types, notably in U937 cells (a human histiocytic lymphoma cell line), showcasing significant anti-necroptotic effects .
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
Antimicrobial Activity
Studies suggest that derivatives of 2,8-Diazaspiro(4.5)decane may possess antimicrobial properties, indicating potential applications in developing new therapeutic agents against infections.
Antihypertensive Effects
Some derivatives have shown promise as soluble epoxide hydrolase (sEH) inhibitors, which are relevant for treating hypertension. Oral administration in animal models has demonstrated blood pressure-lowering effects without significant side effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations :
- The benzodioxan and hexahydroazepine groups in the target compound likely improve lipophilicity and receptor binding compared to simpler aryl or alkyl substituents (e.g., phenyl or methoxy groups) .
- Hydrochloride salts (e.g., in and ) generally exhibit higher aqueous solubility than free bases, enhancing bioavailability .
Example :
- For 6-aryl derivatives (e.g., 5a–f in ), yields range from 50–85%, depending on substituent steric and electronic effects .
Pharmacological Activity
Structurally related compounds demonstrate anticonvulsant properties:
- 6-Aryl-9-substituted diazaspiro[4.5]decane-8,10-diones (e.g., 6a–l) showed activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .
- N-Phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-diones exhibited ED₅₀ values < 100 mg/kg in rodent models .
Hypothesized Activity of Target Compound : The benzodioxan group may enhance blood-brain barrier penetration, while the hexahydroazepine moiety could modulate GABAergic or sodium channel activity, common targets for anticonvulsants .
Preparation Methods
Efficiency and Scalability
The overall yield (∼15–20%) reflects challenges in multi-step alkylation. Scalability is limited by:
- Low-Yielding Alkylation Steps : Competing reactions at both nitrogen centers reduce efficiency.
- Purification Complexity : Intermediate compounds require rigorous chromatography, increasing cost and time.
Alternative Routes
- One-Pot Alkylation : Simultaneous introduction of both substituents using excess electrophile, though this risks di-alkylation.
- Enzymatic Catalysis : Lipase-mediated asymmetric synthesis could enhance regioselectivity but remains unexplored for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this spirocyclic compound, and how can purity be ensured?
- Methodology : Microwave-assisted Suzuki-Miyaura coupling (e.g., Pd(dppf)Cl₂ catalysis) is effective for introducing aryl/heteroaryl groups at the 8-position of the diazaspiro core. Purification via SCX-2 cartridges (using DCM/MeOH/NH₃) or Biotage column chromatography (CH₂Cl₂/EtOH gradients) yields >95% purity .
- Key Data : Typical yields range from 68% to 97% for intermediates like 8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decane-1,3-dione .
Q. How should researchers characterize the compound’s structural integrity?
- Analytical Techniques :
- NMR : Distinct δ values for spirocyclic protons (e.g., 1.41–1.65 ppm for cyclohexane protons, 2.44–2.86 ppm for azepine protons) .
- HRMS : Confirm molecular ions (e.g., m/z 422.1730 [M+H]⁺ for derivatives) .
- LC-MS : Retention times (e.g., tR = 2.37 min) and fragmentation patterns validate purity .
Q. What solvent systems and reaction conditions minimize side products during functionalization?
- Optimization : Use polar aprotic solvents (NMP or MeCN) with Na₂CO₃ as a base for nucleophilic substitution at the 8-position. Microwave irradiation (120–220°C, 60 min) reduces reaction times and improves regioselectivity .
Advanced Research Questions
Q. How do structural modifications at the 2- and 8-positions influence biological activity?
- SAR Insights :
- 8-Position : Substitution with aryl groups (e.g., 4-(1-methyl-1H-pyrazol-4-yl)phenyl) enhances WNT pathway inhibition (IC₅₀ < 100 nM) .
- 2-Position : Hexahydroazepine groups improve solubility and blood-brain barrier penetration, critical for CNS-targeted applications .
- Data Table :
| Substituent (Position) | Biological Activity (IC₅₀) | LogP |
|---|---|---|
| 3-Chloro-5-aryl (8) | 422 nM (WNT inhibition) | 3.2 |
| Hexahydroazepine (2) | ND (improved solubility) | 2.8 |
Q. What in vitro models are suitable for evaluating its mechanism of action?
- Assays :
- WNT/β-catenin pathway : Luciferase reporter assays in HEK293T cells .
- Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents, comparing ED₅₀ values to reference drugs (e.g., valproate) .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Strategies :
- Pharmacokinetics : Monitor plasma half-life (t₁/₂) and metabolic stability using liver microsomes. Derivatives with tert-butyl carbamate protection (e.g., Boc-2,8-diazaspiro[4.5]decane) show improved metabolic resistance .
- Formulation : Use PEGylated nanoparticles to enhance bioavailability for poorly soluble analogs .
Experimental Design Considerations
Q. What controls are critical for validating spirocyclic compound stability?
- Controls :
- Acidic/basic stress tests (e.g., 0.1M HCl/NaOH at 37°C for 24h) to assess hydrolysis of the benzodioxan moiety .
- Light exposure studies (ICH Q1B guidelines) to detect photodegradation products via HPLC-MS .
Q. How can computational methods aid in target identification?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
